molecular formula C11H8BrNOS B337461 N-(2-bromophenyl)thiophene-2-carboxamide

N-(2-bromophenyl)thiophene-2-carboxamide

Cat. No.: B337461
M. Wt: 282.16 g/mol
InChI Key: WZGIIEPVIPGJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)thiophene-2-carboxamide is a chemical compound of high interest in medicinal chemistry research. It features a thiophene carboxamide core, a scaffold recognized for its versatile pharmacological properties and significant potential in drug discovery . Thiophene carboxamide derivatives are actively investigated as novel anticancer agents. Compounds with this scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines, including melanoma (A375), breast carcinoma (MCF-7), and colorectal cancer (HT-29) . The proposed mechanisms of action for similar bioactive compounds include the induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . Furthermore, thiophene-based molecules are studied as biomimetics of established therapeutics like Combretastatin A-4, showing potential to inhibit tubulin polymerization and disrupt cancer cell proliferation . Beyond oncology, the thiophene carboxamide structure is a valuable precursor in synthesizing Schiff base derivatives for neurobiological research. Such compounds have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them subjects of interest for investigating potential therapeutic approaches for neurodegenerative conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

N-(2-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)

InChI Key

WZGIIEPVIPGJHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(2-bromophenyl)thiophene-2-carboxamide with key analogues, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Comparison of Structural Analogues

Compound Name Key Substituents Biological Activity/Application Key Data/Findings Reference ID
N-(4-Bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide 4-Bromobenzyl, 4-fluorophenyl Antiviral (EV71 inhibition) EC₅₀ = 1.42 μM (vs. enviroxime EC₅₀ = 0.15 μM); SAR highlights thiophene core importance 11
N-(2-Chlorophenyl)thiophene-2-carboxamide 2-Chlorophenyl Structural analog (no direct bio-data) Molecular formula: C₁₁H₈ClNOS; SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Cl 16
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thienyl acetamide Antimycobacterial Moderate activity against Mycobacterium tuberculosis 7
5-Methylthiophene-2-carboxamide derivatives Varied N-aryl substituents Antimycobacterial Yields: 47–76%; melting points: 68–164°C; characterized by ¹H NMR/LCMS 6
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide Pyridinylmethyl Crystal structure analysis Dihedral angle between thiophene and pyridine: 77.79°; hydrogen-bonded dimers 13

Key Observations:

  • Antiviral Activity : N-(4-Bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide () demonstrates that bromine substitution enhances antiviral potency, though bulky substituents may reduce efficacy compared to smaller halogens (e.g., fluorine) .
  • Halogen Effects: The 2-bromophenyl group in this compound likely improves lipophilicity and target binding compared to non-halogenated analogs, as seen in acetamide derivatives () .
  • Structural Flexibility : The thiophene-carboxamide core allows diverse N-substitutions (e.g., pyridinylmethyl, aryl groups), with hydrogen bonding (e.g., N–H⋯N interactions in ) stabilizing crystal structures .

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